(Z)-2-(4-((E)-(2,2-dimethylhydrazono)methyl)benzylidene)hydrazinecarbothioamide
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Overview
Description
(Z)-2-(4-((E)-(2,2-dimethylhydrazono)methyl)benzylidene)hydrazinecarbothioamide is a complex organic compound characterized by its unique structure, which includes a hydrazinecarbothioamide group and a benzylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(4-((E)-(2,2-dimethylhydrazono)methyl)benzylidene)hydrazinecarbothioamide typically involves the condensation of 2,2-dimethylhydrazine with benzylidenehydrazinecarbothioamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and reaction time, are optimized to achieve the highest yield and purity of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for large-scale production, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(4-((E)-(2,2-dimethylhydrazono)methyl)benzylidene)hydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted benzylidene derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(4-((E)-(2,2-dimethylhydrazono)methyl)benzylidene)hydrazinecarbothioamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its hydrazinecarbothioamide group is known to exhibit biological activity, making it a candidate for drug development, particularly in the treatment of diseases where hydrazine derivatives have shown efficacy.
Industry
In the industrial sector, the compound’s properties are explored for use in the development of new materials, such as polymers and coatings, due to its ability to form stable complexes with metals and other substrates.
Mechanism of Action
The mechanism of action of (Z)-2-(4-((E)-(2,2-dimethylhydrazono)methyl)benzylidene)hydrazinecarbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydrazinecarbothioamide group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of their activity. This interaction can affect various cellular pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzylidenehydrazinecarbothioamide: Shares the hydrazinecarbothioamide group but lacks the dimethylhydrazono moiety.
Dimethylhydrazine derivatives: Compounds with similar hydrazine structures but different substituents.
Uniqueness
(Z)-2-(4-((E)-(2,2-dimethylhydrazono)methyl)benzylidene)hydrazinecarbothioamide is unique due to the presence of both the benzylidene and dimethylhydrazono groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
[(Z)-[4-[(E)-(dimethylhydrazinylidene)methyl]phenyl]methylideneamino]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5S/c1-16(2)14-8-10-5-3-9(4-6-10)7-13-15-11(12)17/h3-8H,1-2H3,(H3,12,15,17)/b13-7-,14-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POSHFQGLPYBQSZ-MFUUIURDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)N=CC1=CC=C(C=C1)C=NNC(=S)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/N=C/C1=CC=C(C=C1)/C=N\NC(=S)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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